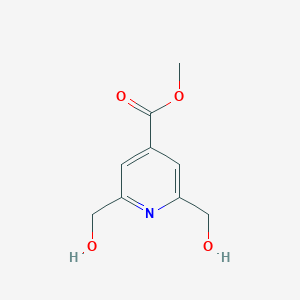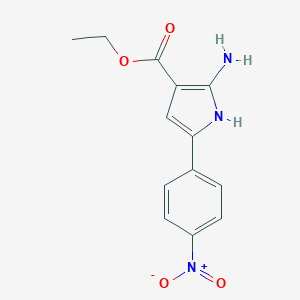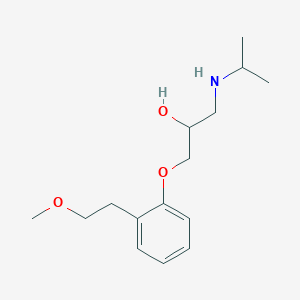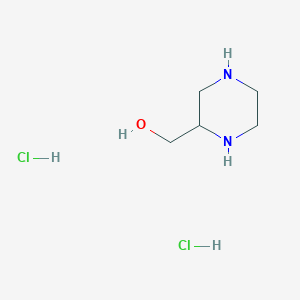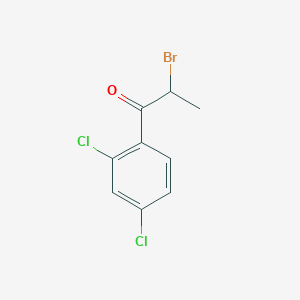
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one can be synthesized through the bromination of 1-(2,4-dichlorophenyl)propan-1-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure the selective bromination of the propanone group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations . The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 1-(2,4-dichlorophenyl)propan-1-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in solvents like ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.
Major Products Formed
Scientific Research Applications
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one involves its interaction with biological molecules, leading to the inhibition of specific enzymes or receptors . The bromine atom in the compound acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one: Similar structure but with different chlorine atom positions.
2-Bromo-1-(2,4-dimethylphenyl)propan-1-one: Similar structure but with methyl groups instead of chlorine atoms.
2-Bromo-1-(2,4-dichlorophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
Uniqueness
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and chlorine atoms . This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-1-(2,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHLBMVGQBPSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



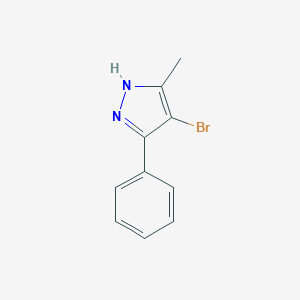
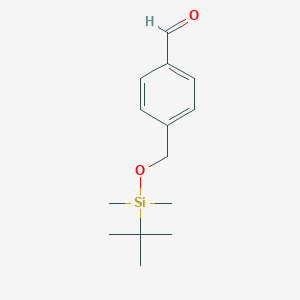
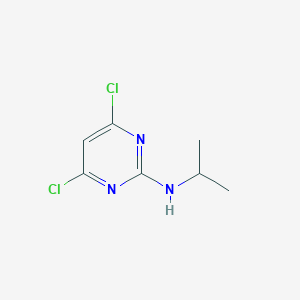
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)
